n-Nitroso-n-phenylacetamide
Overview
Description
N-Nitroso-n-phenylacetamide is a type of nitrosamine. Nitrosamines are a class of compounds that have been found in various types of foods, cosmetics, and natural products . They have been increasingly detected in human drugs, which is a safety concern as many nitrosamines are mutagenic in bacteria and carcinogenic in rodent models .
Synthesis Analysis
The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . The key precursors for the generation of N-nitrosamines are tertiary and, especially, secondary amines in the presence of nitrite .Chemical Reactions Analysis
A sensitive and stable GC-MS/MS method with multiple reactions monitoring mode has been developed for the simultaneous determination of four N-nitrosamines in sartan substances, namely, N-nitrosodimethylamine, N-nitrosodiethylamine, N-nitrosodibutylamine, and N-nitrosodiisopropylamine .Scientific Research Applications
Chemical Reactivity and Synthetic Applications
- Alkylation Reactions : The reactivity of n-Nitroso-n-phenylacetamide derivatives in alkylation reactions has been studied, revealing insights into their reactivity and potential for creating various organic compounds. For instance, N-(4-Nitrophenyl)-2-phenylacetamide was alkylated with benzyl chloride, demonstrating the compound's utility in organic synthesis (Mijin, Jankovic, & Petrović, 2002).
Biological Evaluation and Antimicrobial Activities
- Antimicrobial Agents : A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of n-Nitroso-n-phenylacetamide derivatives as antimicrobial agents (Ertan et al., 2007).
Antitubercular Potential
- Antitubercular Agents : Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized, and assessed for their antitubercular activities, highlighting the application of n-Nitroso-n-phenylacetamide derivatives in developing new treatments for tuberculosis (Ang et al., 2012).
Anticancer Activity
- Cytotoxicity Evaluation : Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives explored their potential as anticancer agents, with specific compounds showing potent activity against certain cancer cell lines, underscoring the utility of n-Nitroso-n-phenylacetamide derivatives in cancer research (Aliabadi et al., 2013).
Safety And Hazards
Future Directions
The occurrence of nitrosamines has shown that pharmaceutical companies and regulatory agencies did not focus on these substances in the past during drug development . This study contributes a procedure that can be implemented in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future .
properties
IUPAC Name |
N-nitroso-N-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-7(11)10(9-12)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEHJRJPDZLXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294227 | |
Record name | n-nitroso-n-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Nitroso-n-phenylacetamide | |
CAS RN |
938-81-8 | |
Record name | NSC95272 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-nitroso-n-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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